molecular formula C16H17NO3 B2813130 N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide CAS No. 478064-63-0

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

Cat. No. B2813130
M. Wt: 271.316
InChI Key: LCJUALUUASMWGH-UHFFFAOYSA-N
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Description

“N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” is a chemical compound with the molecular formula C16H17NO3 . It is a derivative of furan-2-carboxamide .

Scientific Research Applications

Synthetic Chemistry and Methodologies

  • Novel Synthesis Routes : Research has demonstrated innovative synthetic pathways to access various naphtho[2,1-b]furan derivatives. A notable method involves reactions of o-quinone methides with pyridinium methylides for diastereoselective synthesis of 1,2-dihydronaphtho[2,1-b]furans, highlighting a mechanism involving o-quinone methide intermediates (Osyanin et al., 2013).
  • Green Synthesis Approaches : A green chemistry approach for synthesizing polysubstituted 1,2-dihydronaphtho[2,1-b]furans through a one-pot, solvent-free process using guanidinium chloride as a catalyst has been developed. This method emphasizes the avoidance of toxic solvents and expensive catalysts, offering a sustainable alternative (Sadeghpour et al., 2015).

Biological Activities

  • Anticancer Potential : Studies have identified certain 1,2-dihydronaphtho[2,1-b]furan derivatives with promising anticancer potential. For instance, specific derivatives have shown anti-proliferative effects against human breast cancer cell lines, highlighting their potential as lead compounds for anticancer drug development (Islam et al., 2020).
  • Antibacterial and Antioxidant Activities : Naphtho[2,1-b]furan derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research underscores the chemical diversity and biological relevance of naphtho[2,1-b]furan derivatives in developing new therapeutic agents (Devi et al., 2010).

Structure-Activity Relationship (SAR) Studies

  • MCH-R1 Antagonists : SAR studies of naphtho[1,2-b]furan-2-carboxamides have discovered potent melanin concentrating hormone receptor 1 (MCH-R1) antagonists. These findings contribute valuable insights into designing receptor-targeted therapies, though challenges in oral bioavailability remain to be addressed (Lim et al., 2013).

Future Directions

The future directions of research on “N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide” and similar compounds could involve further exploration of their potential as MCH-R1 antagonists . This could potentially lead to the development of new treatments for obesity and related conditions .

properties

IUPAC Name

N-(2-methoxyethyl)-1,2-dihydrobenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-19-9-8-17-16(18)15-10-13-12-5-3-2-4-11(12)6-7-14(13)20-15/h2-7,15H,8-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJUALUUASMWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818829
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-methoxyethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide

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